1-Phenylethane-1,2-diamine
Overview
Description
1-Phenylethane-1,2-diamine is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.19400 . The compound is commonly used in various chemical reactions and has several synonyms .
Synthesis Analysis
The synthesis of 1,2-diamines, such as 1-Phenylethane-1,2-diamine, can be achieved through various methods. One approach involves the aminolysis of activated aziridines with aromatic amines under mild reaction conditions . Another method involves a one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles . These methods provide rapid access to 1,2-vicinal diamines from terminal alkenes with good yield and regioselectivity .Molecular Structure Analysis
The molecular structure of 1-Phenylethane-1,2-diamine consists of a phenyl group (C6H5-) attached to an ethane-1,2-diamine (NH2CH2CH2NH2) group . This gives the compound its unique properties and reactivity.Chemical Reactions Analysis
1-Phenylethane-1,2-diamine can participate in various chemical reactions. For instance, it can undergo aminolysis of meso-N-aryl aziridines, leading to the formation of valuable 1,2-diamines . It can also react with 1,2-diketone to form an aromatic compound containing the pyrazine ring .Physical And Chemical Properties Analysis
1-Phenylethane-1,2-diamine has a density of 1.044 g/cm3 and a boiling point of 262.6ºC at 760 mmHg . The compound has a flash point of 132.3ºC . The exact melting point is not available .Scientific Research Applications
1. Thermal Studies of N-phenylethane-1,2-diamine Complexes of Nickel (II) in the Solid State
- Summary of the Application: This study involves the synthesis of various complexes of Nickel (II) with N-phenylethane-1,2-diamine and their thermal analysis in the solid state .
- Methods of Application or Experimental Procedures: The complexes [NiL 3 ]X 2 (where L=N-phenylethane-1,2-diamine and X=I − and ClO 4 −), [NiL 2 X 2] (X is Cl −, Br −, NCS −, 0.5SO 4 2− or 0.5SeO 4 2−) and [NiL 2 (H 2 O) 2 ] (NO 3) 2 have been synthesized from solution .
- Results or Outcomes: The study found that [NiL 2 Cl 2] undergoes an irreversible endothermic phase transition (142–152°C, ΔH=0.35 kJ mol −1) without showing any visual color change. This phase transition is assumed to be due to conformation changes of the diamine chelate rings .
2. Interfacial Passivation of Inverted Perovskite Solar Cells
- Summary of the Application: This research focuses on the optimization of ammonium halide for interfacial passivation of inverted perovskite solar cells. N1-phenylethane-1,2-diamine hydrohalides (PNEAX) have been developed for efficient interfacial passivation .
- Methods of Application or Experimental Procedures: The study involves the development of N1-phenylethane-1,2-diamine hydrohalides (PNEAX) based on a new design strategy featuring cation and anion optimization .
- Results or Outcomes: Among the developed hydrohalides, PNEACl-treated devices achieved a champion efficiency of 21.01% with good stability .
3. Asymmetric Transfer Hydrogenation of Ketones
- Summary of the Application: This research focuses on the asymmetric transfer hydrogenation of ketones using a series of enantiomerically pure ligands containing proline and 1,2-diphenylethane-1,2-diamine (DPEN) groups .
- Methods of Application or Experimental Procedures: The study involves the synthesis of a series of enantiomerically pure ligands containing proline and DPEN groups. These ligands have been used for the asymmetric transfer hydrogenation of ketones .
- Results or Outcomes: In the case of cyclic ketones, alcohols with enantiomeric excess (ee) values up to 98% were obtained .
Safety And Hazards
The safety information for 1-Phenylethane-1,2-diamine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Future Directions
In recent research, 1-Phenylethane-1,2-diamine hydrohalides (PNEAX) have been developed for efficient interfacial passivation in the commercialization of perovskite solar cells (PSCs) . Among them, PNEACl-treated devices achieved a champion efficiency of 21.01% with good stability . This indicates that 1-Phenylethane-1,2-diamine and its derivatives have potential applications in the field of renewable energy .
properties
IUPAC Name |
1-phenylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVBQABBEKLFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330724 | |
Record name | 1-phenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylethane-1,2-diamine | |
CAS RN |
5700-56-1 | |
Record name | 1-phenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylethane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.